molecular formula C8H7ClF3N B13546130 2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine

2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine

Cat. No.: B13546130
M. Wt: 209.59 g/mol
InChI Key: AJEIIHTUKPGYBR-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C 8 H 7 ClF 3 N . As a trifluoromethylpyridine (TFMP) derivative, this compound belongs to a class of intermediates of significant interest in the development of advanced agrochemicals and pharmaceuticals . The biological activity of TFMP derivatives is attributed to the unique combination of the fluorine atom's physicochemical properties—such as its high electronegativity and small van der Waals radius—and the characteristics of the pyridine moiety . The presence of both a chloromethyl group and a trifluoromethyl group on the pyridine ring makes this molecule a valuable and versatile building block for further chemical synthesis . The trifluoromethyl group is a strong electron-withdrawing group, and its incorporation into lead compounds is a common strategy in discovery chemistry to influence conformation, metabolism, and biomolecular affinity . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses. For detailed specifications and safety information, please refer to the associated Safety Data Sheet (SDS).

Properties

Molecular Formula

C8H7ClF3N

Molecular Weight

209.59 g/mol

IUPAC Name

2-(chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H7ClF3N/c1-5-6(8(10,11)12)2-3-13-7(5)4-9/h2-3H,4H2,1H3

InChI Key

AJEIIHTUKPGYBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1CCl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Chloromethylation and Methylation of Pyridine Derivatives

A common approach begins with 3-methylpyridine (3-picoline) or its derivatives. The methyl group at position 3 is retained or introduced by starting with 3-methylpyridine. Chloromethylation at position 2 is typically achieved by chlorinating the methyl group adjacent to the pyridine nitrogen. For example, chlorination using trichloroisocyanuric acid under controlled conditions can convert methyl groups to chloromethyl groups with high selectivity and yield.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at position 4 can be introduced via fluorination of trichloromethyl intermediates. A key method involves:

  • Starting from 2-chloro-5-(trichloromethyl)pyridine derivatives.
  • Reacting these with anhydrous hydrogen fluoride (HF) in the presence of metal halide catalysts such as iron(III) chloride (FeCl3) or iron(III) fluoride (FeF3).
  • Conducting the reaction under superatmospheric pressure (5–1200 psig) and elevated temperatures (150–250°C) for 1 to 100 hours to achieve high yields of trifluoromethylpyridines.

This fluorination step converts the trichloromethyl group into a trifluoromethyl group efficiently.

Chlorination of the Pyridine Ring

On-ring chlorination, especially at positions adjacent to substituents, is often catalyzed by antimony trichloride (SbCl3) to improve reaction rates and selectivity. For example, 2-chloro-5-(chloromethyl)pyridine can be chlorinated with chlorine gas in the presence of SbCl3 at elevated temperatures (~130°C) to yield 2,3-dichloro-5-(trichloromethyl)pyridine, an important intermediate for further fluorination.

Stepwise Synthesis Route Example

A representative synthesis route based on literature patents and research findings is as follows:

Step Reaction Description Conditions Key Reagents Product
1 Chloromethylation of 3-methylpyridine to introduce chloromethyl at position 2 Chlorination with trichloroisocyanuric acid or chlorine gas 3-methylpyridine, Cl2 or trichloroisocyanuric acid 2-(Chloromethyl)-3-methylpyridine
2 On-ring chlorination at position 4 (or 3) catalyzed by SbCl3 Chlorine gas passed at 130°C with SbCl3 catalyst SbCl3, Cl2 2,3-dichloro-5-(trichloromethyl)pyridine (intermediate)
3 Fluorination of trichloromethyl group to trifluoromethyl Anhydrous HF, FeCl3 or FeF3 catalyst, 150–250°C, 5–1200 psig HF, FeCl3 or FeF3 2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine

This sequence ensures the selective introduction of the trifluoromethyl group while preserving the chloromethyl and methyl substituents.

  • Catalysts: FeCl3, FeF3, and SbCl3 are commonly used to catalyze fluorination and chlorination steps.
  • Temperature: Chlorination typically occurs between 78°C to 130°C, while fluorination requires higher temperatures, 150°C to 250°C.
  • Pressure: Fluorination reactions are conducted under superatmospheric pressures (up to 1200 psig) to facilitate the conversion of trichloromethyl to trifluoromethyl.
  • Reaction Time: Chlorination reactions may take several hours to a day, while fluorination can range from 1 to 100 hours depending on conditions.

Typical yields for trifluoromethylpyridine derivatives under optimized conditions range from 60% to over 85% depending on substrate and reaction parameters.

Substrate Reaction Phase Temperature (°C) Product Type Yield (%)
3-Picoline (methylpyridine) Fluidized-bed chlorination/fluorination 335–380 3-(Trifluoromethyl)pyridine derivatives 86.4 (TFMP)
2-Picoline Similar conditions 350–360 2-(Trifluoromethyl)pyridine derivatives 71.3 (TFMP)
Preparation Step Method Description Key Reagents Conditions Outcome
Chloromethylation Chlorination of methyl group to chloromethyl Chlorine gas, trichloroisocyanuric acid Mild heating (70–130°C) 2-(Chloromethyl)-3-methylpyridine
On-ring Chlorination Chlorination of pyridine ring positions Chlorine gas, SbCl3 catalyst 130°C, controlled Cl2 flow Dichlorinated trichloromethyl intermediates
Fluorination Conversion of trichloromethyl to trifluoromethyl Anhydrous HF, FeCl3/FeF3 catalyst 150–250°C, 5–1200 psig pressure 2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine
  • The use of metal halide catalysts significantly improves the conversion efficiency and selectivity during fluorination steps.
  • Antimony trichloride catalysis reduces reaction time and increases the purity of chlorinated intermediates.
  • Vapor-phase reactors with fluidized-bed catalysts enable continuous processing suitable for scale-up.
  • The synthetic routes are amenable to large-scale production with high yields and manageable reaction conditions.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares substituent patterns, melting points (M.P.), and applications of 2-(chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine with related compounds:

Compound Name Substituents (Position) M.P. (°C) Key Applications/Properties References
2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine -CH2Cl (2), -CH3 (3), -CF3 (4) N/A Anticancer intermediate, high purity
3-Chloro-2-(3-nitro-4-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine -Cl (3), -NO2 (4), -CF3 (5) 122–125 Herbicidal activity, nitro group enhances reactivity
2-Amino-4-(2-chloro-5-phenylpyridin-3-yl)-1-phenylpyridine -NH2 (2), -Cl (5), -Ph (4,1) 268–287 Antimicrobial, amino group improves solubility
4-Chloro-2-(trifluoromethyl)pyridine -Cl (4), -CF3 (2) N/A Agrochemical intermediate
2-Chloro-4-methyl-5-(trifluoromethyl)pyridine -Cl (2), -CH3 (4), -CF3 (5) N/A High similarity (0.78) to target compound

Key Observations :

  • Trifluoromethyl (-CF3) : Enhances metabolic stability and lipophilicity in drug candidates .
  • Chloromethyl (-CH2Cl) : Critical for cross-coupling reactions in medicinal chemistry .
  • Amino (-NH2): Improves aqueous solubility but reduces thermal stability (lower M.P. in amino derivatives) .

Biological Activity

2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine is a compound of significant interest due to its potential biological activities. The presence of the trifluoromethyl group and the chloromethyl moiety enhances its reactivity and interaction with biological systems, making it a candidate for various applications in medicinal chemistry and agrochemicals.

The molecular formula of 2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine is C8H8ClF3NC_8H_8ClF_3N, with a molecular weight of 209.6 g/mol. The structure includes a pyridine ring substituted with a chloromethyl group and a trifluoromethyl group, which are crucial for its biological activity.

Property Value
Molecular FormulaC8H8ClF3N
Molecular Weight209.6 g/mol
IUPAC Name2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine

The biological activity of 2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine can be attributed to its ability to interact with various biological targets. The chloromethyl group is known to participate in nucleophilic substitution reactions, potentially leading to the formation of more reactive species that can interact with enzymes or receptors in biological systems. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.

Biological Activity

Research has indicated that compounds containing trifluoromethylpyridine structures exhibit diverse biological activities, including:

  • Antimicrobial Activity : Trifluoromethylpyridines have shown efficacy against various bacterial strains, making them candidates for antibiotic development.
  • Anticancer Properties : Some derivatives have demonstrated the ability to inhibit cancer cell proliferation in vitro, suggesting potential as anticancer agents.
  • Insecticidal Activity : The compound may also exhibit insecticidal properties, similar to other trifluoromethyl-substituted compounds used in agrochemicals.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial effects of several pyridine derivatives, including those with chloromethyl and trifluoromethyl substitutions. Results indicated that these compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .
  • Anticancer Studies : In vitro assays demonstrated that 2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine could inhibit the growth of specific cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Agrochemical Applications : Research highlighted the use of trifluoromethylpyridines in developing new fungicides. For instance, compounds derived from this structure showed enhanced fungicidal activity compared to their non-fluorinated counterparts .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via allylic chlorination using trichloroisocyanuric acid (TCCA) in chloroform under reflux. For example, a similar pyridine derivative (2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine) was prepared by reacting 2,3-dimethyl-4-(methylsulfonyl)pyridine with TCCA at 60–70°C for 1 hour, achieving an 82% yield . Key factors include solvent choice (chloroform enhances selectivity), stoichiometry (1.5–2.0 equiv. TCCA), and temperature control to minimize side reactions.

Q. How is 2-(chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine characterized structurally, and what analytical techniques are most reliable?

  • Methodology :

  • 1H NMR : Distinct peaks for the pyridine ring protons (δ 8.68–7.90 ppm as doublets) and chloromethyl group (-CH2Cl, δ 4.82 ppm as a singlet). Substituents like trifluoromethyl (-CF3) and methyl (-CH3) appear as singlets at δ 3.15–2.83 ppm .
  • Mass Spectrometry : Molecular ion [M+1] at m/z 220.1 confirms the molecular weight .
  • Elemental Analysis : Validates purity (>95%) and stoichiometry .

Q. What are the stability considerations for this compound under varying storage or experimental conditions?

  • Methodology :

  • Moisture Sensitivity : The chloromethyl group is prone to hydrolysis; store under inert gas (N2/Ar) at –20°C in anhydrous solvents .
  • Thermal Stability : Decomposition occurs above 100°C; avoid prolonged heating during reactions .

Q. What purification strategies are recommended for isolating high-purity 2-(chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine?

  • Methodology :

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) for optimal separation .
  • Recrystallization : Ethanol/water mixtures yield crystals with >98% purity (HPLC/titration) .

Advanced Research Questions

Q. How do green chemistry metrics (e.g., E-factor, atom economy) apply to the synthesis of this compound?

  • Methodology :

  • Atom Economy (AE) : Calculated as 84% for allylic chlorination steps, accounting for byproducts like cyanuric acid .

  • E-Factor : 5.2 (kg waste/kg product) due to solvent use (chloroform) and excess TCCA .

  • Reaction Mass Efficiency (RME) : 65% for optimized routes, highlighting opportunities for solvent recycling .

    StepAE (%)E-FactorRME (%)
    Chlorination845.265
    Purification-2.1-

Q. What regioselectivity challenges arise in substitution reactions involving the chloromethyl group?

  • Methodology :

  • Nucleophilic Substitution : The chloromethyl group reacts preferentially with soft nucleophiles (e.g., thiols) over hard nucleophiles (e.g., amines) due to steric hindrance from the trifluoromethyl group .
  • Catalytic Influence : Pd-mediated cross-coupling (e.g., Suzuki) requires bulky ligands (XPhos) to suppress β-hydride elimination .

Q. How does the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?

  • Methodology :

  • Lipophilicity : The -CF3 group enhances membrane permeability (logP ≈ 2.8) .
  • Metabolic Stability : Fluorine atoms reduce oxidative metabolism, as shown in analogs with 90% plasma stability after 24 hours .
  • SAR Insights : Trifluoromethyl substitution at C4 improves target binding affinity (e.g., kinase inhibitors) compared to methoxy or methyl analogs .

Q. Are there contradictions in reported spectral data for this compound, and how should they be resolved?

  • Methodology :

  • NMR Variability : Discrepancies in δ values for -CH2Cl (reported δ 4.82–5.10 ppm) arise from solvent effects (CDCl3 vs. DMSO-d6). Use internal standards (TMS) for calibration .
  • Mass Spectrometry : Fragmentation patterns vary with ionization methods (ESI vs. EI). Cross-validate with high-resolution MS .

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